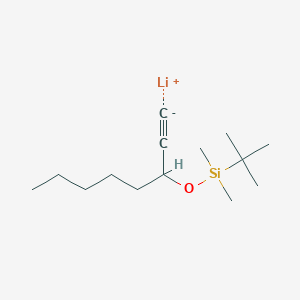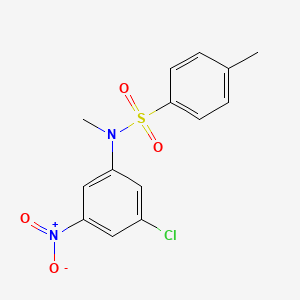
N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro and nitro groups. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-5-nitroaniline with 4-dimethylaminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can lead to various substituted derivatives.
Applications De Recherche Scientifique
N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The chloro and nitro groups may also contribute to the compound’s reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-5-nitrophenyl)methanesulfonamide
- N-[(3-chloro-5-nitrophenyl)methyl]propan-1-amine
- (3-Chloro-5-nitrophenyl)methanol
Uniqueness
N-(3-Chloro-5-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, combined with the sulfonamide functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60498-65-9 |
|---|---|
Formule moléculaire |
C14H13ClN2O4S |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
N-(3-chloro-5-nitrophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-10-3-5-14(6-4-10)22(20,21)16(2)12-7-11(15)8-13(9-12)17(18)19/h3-9H,1-2H3 |
Clé InChI |
JYUUPCNDNIWBLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)
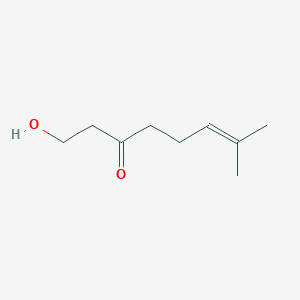

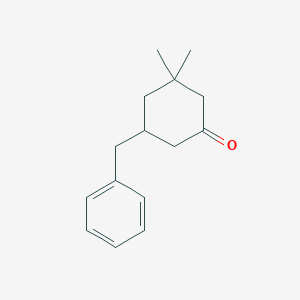
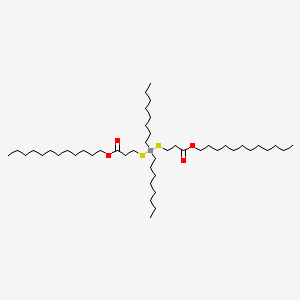
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
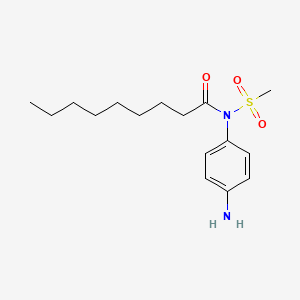
![3-[Ethyl(propyl)amino]phenol](/img/structure/B14604188.png)
